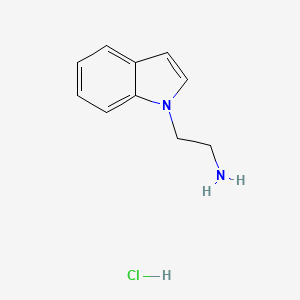

2-(1H-Indol-1-yl)ethanamine hydrochloride

描述

属性

IUPAC Name |

2-indol-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNBCHJJMKWATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The core synthetic strategy for 2-(1H-Indol-1-yl)ethanamine hydrochloride involves alkylation of indole or its derivatives with ethylamine-containing reagents, followed by salt formation with hydrochloric acid. The key steps are:

- Alkylation of Indole Nitrogen : The nucleophilic nitrogen at the 1-position of indole is alkylated using a suitable haloalkylamine derivative, typically 2-chloroethylamine or related compounds.

- Base-Mediated Substitution : The reaction is often carried out in the presence of a base such as sodium hydroxide to deprotonate the indole nitrogen and facilitate nucleophilic substitution.

- Phase Transfer Catalysis : Use of tetrabutylammonium hydrogen sulfate or similar phase transfer catalysts can enhance the reaction rate and yield by improving the solubility of reactants in organic solvents.

- Solvent and Temperature : Refluxing in an aprotic solvent such as toluene under an inert atmosphere for extended periods (e.g., 17 hours) is common to drive the reaction to completion.

- Salt Formation : The free base product is then treated with hydrochloric acid in anhydrous ethanol or diethyl ether to form the hydrochloride salt, which is more stable and easier to handle.

Representative Experimental Procedure

A documented synthesis of a closely related compound, 2-(2-methyl-1H-indol-1-yl)ethanamine, provides a relevant template for this compound synthesis:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-methylindole (10.04 g, 75 mmol), 2-chloroethylamine hydrochloride (17.4 g, 150 mmol), NaOH (21.0 g, 525 mmol), tetrabutylammonium hydrogen sulfate (2.037 g, 6 mmol), toluene (200 mL) | Mix under inert atmosphere |

| 2 | Reflux for 17 hours | Alkylation reaction proceeds |

| 3 | Cool to room temperature, filter, triturate residue with toluene | Purification step |

| 4 | Concentrate filtrate under reduced pressure | Concentration of crude product |

| 5 | Purify by flash chromatography (DCM/MeOH gradient 100:0 to 95:5) | Isolation of pure product |

| 6 | Treat free base with HCl in anhydrous ethanol or diethyl ether | Formation of hydrochloride salt |

The yield reported for this method is approximately 99%, indicating high efficiency.

Industrial Scale Considerations

- Continuous Flow Reactors : For industrial production, continuous flow synthesis can be employed to improve scalability, reproducibility, and safety.

- Automated Reaction Monitoring : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Purification : Recrystallization from solvents such as ethanol/ether mixtures or preparative HPLC ensures purity levels exceeding 95%.

- Salt Formation Control : Strict moisture control during hydrochloride salt formation prevents hydrolysis and degradation.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structure and purity.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and molecular formula.

- Elemental Analysis : Confirms the composition and stoichiometry of the hydrochloride salt.

- X-Ray Crystallography : Single-crystal X-ray diffraction can be used to confirm stereochemistry and molecular conformation.

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, crucial for handling and storage.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Alkylation | Indole + 2-chloroethylamine hydrochloride + NaOH + phase transfer catalyst | Introduce ethylamine side chain | Reflux in toluene, inert atmosphere, ~17 h |

| Work-Up | Cooling, filtration, triturating with toluene | Remove impurities | |

| Concentration | Reduced pressure evaporation | Concentrate crude product | |

| Purification | Flash chromatography (DCM/MeOH gradient) | Isolate pure compound | Yields ~99% |

| Salt Formation | Treat with HCl in anhydrous ethanol or diethyl ether | Form hydrochloride salt | Avoid moisture to prevent hydrolysis |

| Characterization | NMR, MS, elemental analysis, X-ray crystallography | Confirm structure and purity |

Research Findings and Notes

- The alkylation reaction is sensitive to moisture; anhydrous conditions improve yield and purity.

- Phase transfer catalysts significantly enhance reaction efficiency by increasing the solubility of ionic species in organic solvents.

- The hydrochloride salt form improves compound stability, handling, and solubility in aqueous media.

- Purity assessment via chromatography and spectroscopy is critical to ensure suitability for downstream applications, including pharmaceutical research.

- Thermal and pH stability studies indicate the compound is stable under typical laboratory storage conditions but may degrade under extreme acidic or basic conditions or prolonged heat exposure.

化学反应分析

Types of Reactions: 2-(1H-Indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents like bromine or chlorine are used for substitution reactions.

Major Products Formed:

Oxidation Products: Indole-2-carboxylic acid derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated indole derivatives.

科学研究应用

2-(1H-Indol-1-yl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role as a neuromodulator or neurotransmitter.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(1H-Indol-1-yl)ethanamine hydrochloride involves its interaction with various molecular targets:

Molecular Targets: It primarily targets serotonin receptors in the brain.

Pathways Involved: The compound modulates the serotonin signaling pathway, influencing mood, cognition, and perception.

相似化合物的比较

Key Properties :

- Hazards : Classified as acutely toxic (oral, Category 3; H301), skin irritant (H315), and severe eye irritant (H318) .

- Handling : Requires protective equipment (gloves, eye protection) and avoidance of dust formation .

- Physical Data: Limited availability (e.g., melting point, solubility), highlighting a gap in current literature .

Structural Analogs: Positional Isomers and Substitution Effects

Indole derivatives with ethylamine substitutions vary significantly in activity based on the position and nature of substituents . Below is a comparative analysis:

Table 1: Structural Analogs and Key Features

生物活性

2-(1H-Indol-1-yl)ethanamine hydrochloride, commonly known as tryptamine hydrochloride, is a compound derived from the indole family, which is significant in various biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C10H13ClN2

- Molecular Weight : 200.68 g/mol

- CAS Number : 69723290

- Structure : The compound features an indole ring attached to an ethylamine group, which is crucial for its biological interactions.

Pharmacological Effects

-

Serotonergic Activity :

- 2-(1H-Indol-1-yl)ethanamine is a known agonist of serotonin receptors, particularly the 5-HT2A receptor. This interaction is linked to various neuropsychological effects, including mood modulation and hallucinogenic properties.

- Studies have shown that derivatives of this compound can selectively bind to serotonin receptors with varying affinities, influencing both central nervous system (CNS) activity and peripheral physiological responses .

- Antimicrobial Properties :

- Neuroprotective Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Agonism : The compound acts primarily as an agonist at serotonin receptors, particularly influencing mood and perception.

- Inhibition of Pathogen Growth : It interferes with the metabolic pathways of certain pathogens, leading to reduced viability and proliferation.

- Antioxidant Activity : By scavenging free radicals, it helps protect cells from oxidative damage.

Study on Antileishmanial Activity

A recent study evaluated the efficacy of various indole derivatives against Leishmania infantum. Among the tested compounds, one derivative of 2-(1H-Indol-1-yl)ethanamine showed promising results with an IC50 value below 10 μM, indicating significant antileishmanial activity while maintaining low toxicity towards human macrophage-like cells .

Neuropharmacological Assessment

In a controlled trial assessing the neuropharmacological effects of 2-(1H-Indol-1-yl)ethanamine, subjects reported altered mood states and heightened sensory perception following administration. The study highlighted the compound's potential for therapeutic use in mood disorders but also raised concerns regarding its hallucinogenic properties .

Data Table: Biological Activities of this compound

常见问题

Q. What are the critical safety protocols for handling 2-(1H-Indol-1-yl)ethanamine hydrochloride in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including NIOSH-approved P95 respirators for particulate exposure, chemical-resistant gloves (e.g., nitrile), and full-face shields to prevent ocular exposure (H318 hazard) . Engineering controls, such as fume hoods, are essential to minimize aerosol formation. Emergency procedures include immediate rinsing of eyes with water for 15 minutes and avoiding skin contact (H315) by using proper glove removal techniques .

Q. How should researchers characterize the purity of this compound in the absence of reported physical properties?

- Methodological Answer : In lieu of unavailable data (e.g., melting point, solubility), employ orthogonal analytical techniques:

- HPLC-MS : To assess purity and detect impurities.

- 1H/13C NMR : To confirm structural integrity and identify byproducts.

- Elemental Analysis : To verify stoichiometric composition.

Cross-referencing with spectroscopic databases (e.g., PubChem) for analogous indole derivatives can supplement missing data .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Avoid moisture due to the hydrochloride salt’s hygroscopic nature. Regularly monitor for discoloration or precipitate formation as stability indicators .

Advanced Research Questions

Q. How can the molecular interactions of this compound with HSP90 be investigated experimentally?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between the compound and recombinant HSP90.

- X-ray Crystallography : Resolve the binding mode, focusing on residues like GLU527 and TYR604, which form hydrogen bonds with indole derivatives (as seen in analogous compounds) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) to assess binding affinity .

Q. What strategies resolve contradictions in reported biological activities of indole-based compounds?

- Methodological Answer :

- Dose-Response Studies : Systematically vary concentrations to identify non-linear effects (e.g., hormesis).

- Cell Line Validation : Use multiple cell lines to confirm target specificity and rule off-target effects.

- Meta-Analysis : Compare datasets across studies while accounting for variables like solvent choice (DMSO vs. aqueous buffers) and assay protocols .

Q. How can computational modeling predict the binding affinity of this compound with HIF1α?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of hydrogen bonds with key residues (e.g., LYS546 in HSP90) .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for structural analogs to prioritize synthesis targets.

- Docking Validation : Use AutoDock Vina with crystal structures of HIF1α-binding domains to validate pose predictions .

Q. What synthetic routes optimize substitution at the indole ring’s 1-position?

- Methodological Answer :

- Buchwald-Hartwig Amination : Introduce diverse amine groups via palladium-catalyzed coupling.

- Electrophilic Substitution : Use Friedel-Crafts alkylation with tert-butyloxycarbonyl (Boc)-protected intermediates to direct regioselectivity.

- Post-Functionalization : After HCl salt formation, employ click chemistry (e.g., azide-alkyne cycloaddition) for late-stage modifications .

Data Gaps and Mitigation

- Missing Physicochemical Data : Use computational tools (e.g., ACD/Labs Percepta) to predict logP, solubility, and pKa. Validate experimentally via shake-flask methods for partition coefficients .

- Toxicological Uncertainties : Conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos to supplement GHS classifications (H301, H335) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。